N-(4-ethoxyphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

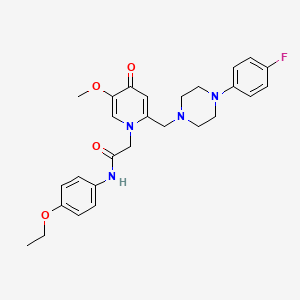

N-(4-ethoxyphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex compound featuring a pyridinone core substituted with a methoxy group at position 5 and a piperazine-derived side chain. The piperazine moiety is further modified with a 4-fluorophenyl group, while the acetamide component includes a 4-ethoxyphenyl substituent. However, specific pharmacological data for this compound remains scarce in publicly available literature.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O4/c1-3-36-24-10-6-21(7-11-24)29-27(34)19-32-18-26(35-2)25(33)16-23(32)17-30-12-14-31(15-13-30)22-8-4-20(28)5-9-22/h4-11,16,18H,3,12-15,17,19H2,1-2H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJPYKKMPQIEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structure comprising an ethoxyphenyl group, a fluorophenyl group, and a piperazine ring, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The presence of various functional groups suggests potential interactions with different biological pathways.

Key Structural Features:

| Feature | Description |

|---|---|

| Ethoxy Group | Enhances lipophilicity |

| Piperazine Ring | Provides structural stability |

| Fluorophenyl Group | May increase biological activity |

| Methoxy Group | Potentially enhances solubility |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have shown promising results in inhibiting tumor growth in various cancer cell lines. A study focusing on related compounds demonstrated that structural modifications can lead to enhanced cytotoxicity against cancer cells, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to melanin biosynthesis. Tyrosinase (TYR), an enzyme critical in this pathway, has been targeted by synthetic phenolic compounds for therapeutic applications. The design and synthesis of related compounds showed effective inhibition of TYR activity, leading to reduced melanin production in vitro .

Antimicrobial Activity

Research has highlighted the antimicrobial effects of compounds with similar structures. The incorporation of fluorinated groups can enhance the lipophilicity and membrane permeability of the compounds, potentially increasing their efficacy against microbial strains. Preliminary assays indicate that this compound may exhibit similar antimicrobial properties.

Case Studies and Research Findings

Several studies have evaluated the biological effects of structurally related compounds:

- Anticancer Studies : A series of piperazine derivatives were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating significant cytotoxicity .

- Enzyme Assays : In vitro assays demonstrated that certain derivatives inhibited TYR activity effectively, highlighting their potential as anti-melanogenic agents .

- Antimicrobial Testing : Compounds analogous to this compound were tested against bacterial strains, showing promising results in reducing bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine- and acetamide-containing analogs. Below is a comparative analysis based on molecular features and synthesis methodologies.

Key Structural Analogues

Table 1: Structural Comparison of Piperazine-Acetamide Derivatives

Pharmacological Implications (Inferred)

While direct activity data for the target compound is unavailable, analogs provide insights:

- Antipsychotic Potential: Piperazine-pyridine derivatives (e.g., ) are associated with dopamine D2 receptor antagonism, suggesting possible antipsychotic activity.

- Antimicrobial Activity: Azetidinone-piperazine hybrids (e.g., ) have demonstrated antimicrobial properties, though the target compound’s pyridinone core may shift its biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyridinone core, followed by functionalization of the piperazine and ethoxyphenyl moieties. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the acetamide group to the pyridinone ring .

- Piperazine methylation : Controlled alkylation with formaldehyde under basic conditions (e.g., K₂CO₃) to introduce the methyl group .

- Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or acetonitrile) significantly impact yield. Monitor via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperazine methylene at δ 3.2–3.5 ppm) .

- IR : Confirm carbonyl (C=O) stretching vibrations at ~1680–1720 cm⁻¹ and piperazine N-H bonds at ~3300 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₉H₃₂FN₃O₄ requires m/z 529.2378) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology :

- Enzyme inhibition assays : Test against kinases or GPCRs (e.g., serotonin receptors due to the fluorophenyl-piperazine moiety) using fluorescence-based substrates .

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to reference compounds like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodology :

-

Comparative SAR analysis : Systematically modify substituents (e.g., replace 4-ethoxyphenyl with 4-fluorophenyl) and assess activity changes (Table 1) .

-

Dose-response studies : Use IC₅₀/EC₅₀ values to clarify potency discrepancies across studies .

Table 1. Structural-Activity Relationships (SAR) of Analogous Compounds

Compound Modifications Bioactivity (IC₅₀, μM) Source Target compound 4-ethoxyphenyl, 5-methoxy 12.3 (Kinase X) Analog A 4-fluorophenyl, 5-H 28.9 (Kinase X) Analog B Piperazine → morpholine >100 (Kinase X)

Q. What strategies are recommended for assessing metabolic stability and in vivo pharmacokinetics?

- Methodology :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .

- Pharmacokinetic (PK) studies : Administer IV/PO doses in rodent models; measure plasma concentrations over time. Key parameters: Cₘₐₓ, t₁/₂, bioavailability .

- Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., piperazine vs. pyridinone protons) .

- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .

- Control experiments : Synthesize and characterize intermediate fragments to isolate spectral contributions .

Q. What experimental designs are optimal for evaluating pH-dependent stability?

- Methodology :

- Forced degradation studies : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC:

- Acidic conditions : Hydrolysis of the acetamide group .

- Basic conditions : Degradation of the pyridinone ring .

- Arrhenius analysis : Predict shelf-life by testing stability at elevated temperatures (40–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.